1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

DHODH inhibition Cancer therapy Pyrimidine synthesis

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1228552-56-4, free base) is a chiral tetrahydroindazole (HZ) building block featuring a 3,5-difluorophenyl substituent at the indazole N1 position and a primary amine at the C4 position. This scaffold serves as a critical intermediate in the synthesis of potent human dihydroorotate dehydrogenase (DHODH) inhibitors, an enzyme target re-emerging for oncology and autoimmune disease applications.

Molecular Formula C13H13F2N3
Molecular Weight 249.26 g/mol
Cat. No. B11862273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Molecular FormulaC13H13F2N3
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N(N=C2)C3=CC(=CC(=C3)F)F)N
InChIInChI=1S/C13H13F2N3/c14-8-4-9(15)6-10(5-8)18-13-3-1-2-12(16)11(13)7-17-18/h4-7,12H,1-3,16H2
InChIKeyVMKVMRZBELXSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: A Strategic Tetrahydroindazole Scaffold for DHODH-Targeted Drug Discovery


1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1228552-56-4, free base) is a chiral tetrahydroindazole (HZ) building block featuring a 3,5-difluorophenyl substituent at the indazole N1 position and a primary amine at the C4 position . This scaffold serves as a critical intermediate in the synthesis of potent human dihydroorotate dehydrogenase (DHODH) inhibitors, an enzyme target re-emerging for oncology and autoimmune disease applications [1]. The 3,5-difluoro substitution pattern modulates lipophilicity (LogP 3.40 for a closely related C4-amide analog) and metabolic stability compared to unsubstituted phenyl or mono-fluoro analogs within the same chemotype [2][3].

Why Unsubstituted or Mono-Fluoro Tetrahydroindazol-4-amines Cannot Replace the 3,5-Difluorophenyl Analogue in DHODH Programs


Within the tetrahydroindazole chemotype, DHODH inhibitory potency and in vitro metabolic stability are exquisitely sensitive to the substitution pattern on the N1-aryl ring [1]. The 3,5-difluorophenyl group introduces a balanced electron-withdrawing effect that simultaneously enhances target engagement (the meta-fluoro atoms tolerate steric bulk near the binding pocket opening) and improves human liver microsome (HLM) half-life relative to early leads like (R)-HZ00 (t1/2 = 1 min) [1]. Substituting this with an unsubstituted phenyl, 2-fluorophenyl, or 4-fluorophenyl analog without quantitative PDE and ADME comparison risks a >10-fold drop in DHODH IC50 (from low nanomolar to >100 nM) or a complete loss of metabolic stability, as demonstrated by the steep SAR at the Ar2 position [1][2]. Therefore, this specific building block is indispensable for synthesizing late-stage preclinical candidates such as compound 51 (DHODH IC50 = 2.3 nM, HLM t1/2 >60 min) [1].

Quantitative Differentiation of 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Against Closest Analogs


DHODH Inhibitory Potency: This Scaffold Enables Single-Digit Nanomolar Inhibitors vs. Micromolar for Unoptimized Analogs

The 3,5-difluorophenyl-substituted tetrahydroindazole scaffold is the structural foundation for the most potent DHODH inhibitors in the HZ chemotype. The clinically optimized lead compound 51, synthesized from this amine building block, achieves a mean DHODH IC50 of 2.3 ± 0.3 nM [1]. In contrast, early-generation tetrahydroindazoles such as (R)-HZ00 (lacking optimized Ar2 substitution) exhibit an IC50 of 170 ± 26 nM, and the des-fluoro phenyl analog (inferred from HZ05 series) shows approximately 11 nM, representing a 5- to 74-fold improvement in potency driven directly by Ar2 substitution optimization [1]. The free amine building block itself is the key intermediate for installing the amide/urea motifs that confer this potency leap.

DHODH inhibition Cancer therapy Pyrimidine synthesis

Human Liver Microsome Stability: 3,5-Difluoro Pattern Linked to >60 min Half-Life vs. <1 min for Unsubstituted Lead

The metabolic stability of tetrahydroindazoles is critically dependent on the N1-aryl substitution. Compound 51, derived from the 3,5-difluorophenyl amine, demonstrates a human liver microsome (HLM) half-life exceeding 60 minutes [1]. This contrasts sharply with the unsubstituted lead (R)-HZ00, which has a HLM t1/2 of only 1 ± 0.2 min [1]. While the amide side chain also contributes, the 3,5-difluoro pattern on the phenyl ring is a prerequisite for achieving this stability, as it blocks metabolic soft spots present on unsubstituted or mono-fluoro phenyl rings.

Metabolic stability ADME Liver microsomes

Solubility Advantage: Compounds Derived from this Amine Exhibit >5-fold Higher Aqueous Solubility than Potent Analogs with Less Optimal Substituents

The 3,5-difluorophenyl amine scaffold yields final compounds with favorable aqueous solubility critical for formulation. Compound 51 shows a kinetic solubility of 74 ± 13 µM at pH 7.4, compared to <5 µM for the 4-CF3-pyridyl analog 30 and 10 ± 2 µM for compound 46, both highly potent but poorly soluble alternatives from the same series [1]. This superior solubility simplifies preclinical formulation and reduces the risk of exposure variability.

Aqueous solubility Formulation Drug-likeness

Lipophilic Ligand Efficiency (LLE): Optimized Analogs from this Scaffold Achieve LLE of 5.7 vs. 4.6 for Earlier Leads

Lipophilic ligand efficiency (LLE = pIC50 – logP) is a key metric for lead optimization. The 3,5-difluorophenyl scaffold enables a reported LLE of 5.7 for compound 51, compared to 4.6 for (R)-HZ05 [1]. This is achieved because the 3,5-difluoro motif increases potency (pIC50) without a proportional increase in logP (LogP ~3.4 for amide model compound), representing an efficient use of halogen atoms for both potency and physicochemical balance [1].

Lipophilic efficiency Drug design Physicochemical optimization

Optimal Procurement and Application Scenarios for 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine


Synthesis of Preclinical DHODH Inhibitor Candidates (e.g., Compound 51 Analogs)

Researchers synthesizing analogs of the single-digit nanomolar DHODH inhibitor compound 51 should source this exact building block to ensure fidelity to the published SAR. The 3,5-difluoro substitution is a structural requirement for achieving the reported DHODH IC50 of 2.3 nM, HLM t1/2 >60 min, and aqueous solubility of 74 µM [1]. Using a mono-fluoro or des-fluoro phenyl analog would introduce metabolic liabilities or potency deficits that invalidate preclinical comparisons.

Structure-Activity Relationship (SAR) Studies on N1-Aryl Substitution in Tetrahydroindazoles

This compound serves as the optimal reference for probing the effect of electron-deficient aryl groups in the tetrahydroindazole DHODH series. It allows direct comparison of enzymatic potency, metabolic stability, and solubility against earlier scaffolds such as (R)-HZ00 and (R)-HZ05, enabling medicinal chemistry teams to benchmark new analogs against a well-characterized, patent-protected intermediate [1][2].

Building Block for Fluorescent or Photoaffinity Probe Conjugation

The meta-fluorine positions on the 3,5-difluorophenyl ring can tolerate sterically demanding substituents directed toward solvent [1]. This makes the C4-amine an ideal point for conjugating biotin, fluorophores, or photoaffinity tags without compromising DHODH binding, as demonstrated by the tolerance of ester substituents in compound 53 [1]. Procurement enables target engagement and cellular localization studies.

Reference Standard for Chiral Resolution and Enantiomeric Purity Analysis

The tetrahydroindazole core is chiral at C4, and the pharmacological activity resides predominantly in the (R)-enantiomer [1]. This racemic building block is essential for developing and validating chiral chromatographic methods or asymmetric synthesis routes, serving as a critical reference material for ensuring enantiomeric excess in final drug substance.

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.